molecular formula C5H4BrNO2 B1272240 4-bromo-1H-pyrrole-2-carboxylic Acid CAS No. 27746-02-7

4-bromo-1H-pyrrole-2-carboxylic Acid

Cat. No.: B1272240
CAS No.: 27746-02-7
M. Wt: 189.99 g/mol
InChI Key: YUWKEVJEMKKVGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1H-pyrrole-2-carboxylic acid (CAS: 27746-02-7) is a brominated pyrrole derivative with the molecular formula C₅H₃BrNO₂ and a molecular weight of 189.99 g/mol. It is a naturally occurring compound isolated from marine sponges of the genus Agelas, such as A. dilatata, where it contributes to chemical defenses against predators and microbial threats . Structurally, it features a pyrrole ring substituted with a bromine atom at the 4-position and a carboxylic acid group at the 2-position. Its physical properties include a melting point of 90–92°C, a boiling point of 393°C, and a density of 1.969 g/cm³ .

The compound has garnered attention for its antimicrobial properties, particularly against Gram-negative pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae, though its activity is moderate compared to clinical antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-bromo-1H-pyrrole-2-carboxylic acid involves the reaction of 4-bromo-3-nitrotoluene with isopropenylmagnesium bromide under Bartoli reaction conditions in tetrahydrofuran at -40°C. This reaction yields 2,4-dimethyl-7-bromoindole, which can be further processed to obtain the desired compound .

Another method involves the reaction of 4-bromo-1H-pyrrole-2-yl-2,2,2-trichloroethanone with sodium hydroxide in tetrahydrofuran and water at room temperature. The reaction mixture is then acidified to yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-bromo-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells .

Comparison with Similar Compounds

Structural Analogues and Derivatives

Key structural analogues include:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Features
4-Bromo-1H-pyrrole-2-carboxylic acid C₅H₃BrNO₂ 189.99 Bromine at 4-position; carboxylic acid at 2-position
4,5-Dibromopyrrole-2-carboxylic acid C₅H₂Br₂NO₂ 265.85 Bromines at 4- and 5-positions; carboxylic acid at 2-position
4-Bromo-1H-pyrrole-2-carboxamide C₅H₄BrN₂O 189.00 Bromine at 4-position; carboxamide at 2-position
Ethyl 4-bromo-1H-pyrrole-2-carboxylate C₇H₈BrNO₂ 218.05 Bromine at 4-position; ethyl ester at 2-position

Key Structural Differences :

  • Bromination Pattern: The number and position of bromine atoms significantly influence electronic properties and lipophilicity.
  • Functional Groups : Replacement of the carboxylic acid with a carboxamide or ester alters hydrogen-bonding capacity and solubility, impacting bioavailability and target interactions .
2.2.1. Antimicrobial Activity

Data from in vitro studies against P. aeruginosa (ATCC 27853/PAO1 strains):

Compound MIC (μg/mL) Activity Classification Notes
This compound 64 Low activity (64–128 μg/mL) Moderate biofilm inhibition
4,5-Dibromopyrrole-2-carboxylic acid 64–128 Low to very low activity Similar potency to mono-bromo
Bromoageliferin (control alkaloid) 8 High activity (≤8 μg/mL) Superior activity due to dimeric structure
Imipenem (clinical control) 0.5–2 High activity Reference antibiotic
  • aeruginosa .
  • Bromoageliferin, a dimeric alkaloid with a brominated pyrrole core, shows significantly higher potency, highlighting the importance of structural complexity in bioactivity .
2.2.2. Mechanistic Insights
  • Lipophilicity and Membrane Permeability : The carboxylic acid group in this compound enhances water solubility but may limit membrane penetration compared to ester or amide derivatives .
  • Target Interactions : The bromine atom may mediate halogen bonding with bacterial enzymes or DNA, though this is less effective than the multi-target mechanisms of dimeric alkaloids like sceptrin or bromoageliferin .

Biological Activity

4-Bromo-1H-pyrrole-2-carboxylic acid (CAS No. 27746-02-7) is an organic compound with notable biological activities. It is a derivative of pyrrole, characterized by its bromine substitution and carboxylic acid functional group. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H4_4BrNO2_2. Its structure features a five-membered aromatic ring containing one nitrogen atom, which contributes to its unique chemical reactivity and biological interactions.

Key Properties

  • Molecular Weight : 190.00 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.
  • Log P (octanol-water partition coefficient) : Indicates moderate lipophilicity, which can influence its bioavailability.

This compound exhibits its biological activity through several mechanisms:

  • Hydrogen Bonding : The presence of the nitrogen atom allows for hydrogen bonding with biological macromolecules, enhancing interaction with targets such as enzymes and receptors.
  • π-π Stacking : The conjugated π-system in the pyrrole ring facilitates stacking interactions with nucleic acids and proteins, potentially influencing gene expression and protein function .

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Pseudomonas aeruginosaModerate activity observed

The compound's antibacterial efficacy is attributed to the bromine atom, which enhances its interaction with bacterial cell membranes .

Anticancer Activity

Studies have shown that pyrrole derivatives exhibit antitumor activity. For instance, compounds similar to this compound have demonstrated the ability to inhibit cancer cell proliferation in vitro. The specific mechanisms include:

  • Inhibition of Protein Kinases : Some pyrrole derivatives inhibit key signaling pathways involved in cancer progression.
  • Induction of Apoptosis : Certain studies suggest that these compounds can trigger programmed cell death in cancer cells .

Case Studies

  • Study on Antibacterial Activity :
    A comprehensive study evaluated the antibacterial effects of various pyrrole derivatives, including this compound. The results indicated a strong correlation between bromine substitution and enhanced antibacterial potency against Gram-positive and Gram-negative bacteria .
  • Anticancer Research :
    In a recent investigation, researchers explored the anticancer potential of pyrrole derivatives, highlighting that those with halogen substitutions exhibited superior activity against breast cancer cell lines compared to their unsubstituted counterparts. The study concluded that 4-bromo substitution plays a crucial role in enhancing cytotoxic effects .

Synthetic Routes

The synthesis of this compound typically involves:

  • Bromination of pyrrole derivatives.
  • Introduction of the carboxylic acid group via oxidation or direct synthesis methods.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-1H-pyrrole-2-carboxylic acid, and how are yields optimized?

  • Methodological Answer : The compound is synthesized via hydrolysis of methyl 4-bromo-1H-pyrrole-2-carboxylate derivatives. For example, methyl 4-bromopyrrole-2-carbonylaminoacetate reacts with potassium carbonate in acetonitrile under reflux for 24 hours, followed by silica gel chromatography (eluent: EtOAc/petroleum ether) to yield 55.2% of the product . Optimization involves adjusting reaction time, solvent polarity, and base stoichiometry.

Q. How is the crystal structure of this compound characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters:

ParameterValue
a (Å)16.0028 (13)
b (Å)4.9046 (6)
c (Å)8.2367 (7)
β (°)93.199 (7)
V (ų)645.47 (11)
Z4
Hydrogen bonding (O–H···O) forms corrugated sheets parallel to the bc-plane, stabilizing the lattice .

Q. What spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR confirms aromatic protons (δ 6.5–7.5 ppm for pyrrole protons) and carboxylic acid protons (broad ~δ 12–13 ppm).
  • IR : Peaks at ~2500–3300 cm1^{-1} (O–H stretch) and ~1700 cm1^{-1} (C=O stretch) validate functional groups .
  • Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion peak at m/z 189.95 [M–H]^- for C₅H₃BrNO₂⁻ .

Advanced Research Questions

Q. How do hydrogen bonding and molecular geometry influence the compound’s stability and reactivity?

  • Methodological Answer : The dihedral angle between the carboxy group and the pyrrole ring (14.1° ) reduces conjugation, increasing electrophilicity at the carboxylic acid. O–H···O hydrogen bonds (2.65–2.70 Å ) form infinite chains, enhancing thermal stability. Computational studies (DFT) can model how deviations from coplanarity affect intermolecular interactions and solubility .

Q. What challenges arise in synthesizing derivatives, and how are they addressed?

  • Methodological Answer : Bromine’s electron-withdrawing effect deactivates the pyrrole ring, complicating electrophilic substitutions. Strategies include:

  • Protection/Deprotection : Use of ethyl or methyl esters to block the carboxylic acid during reactions (e.g., alkylation with 4-chlorobenzyl chloride in DMF/Cs₂CO₃ at 60°C ).
  • Cross-Coupling : Suzuki-Miyaura reactions require palladium catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating to overcome steric hindrance .

Q. How can contradictions in reported bioactivity data be resolved?

  • Methodological Answer : Discrepancies in antitumor or kinase inhibition assays (e.g., IC₅₀ variations) may stem from:

  • Structural Analogues : Subtle differences in substituents (e.g., 3-cyano vs. 4-acetyl derivatives ) alter binding affinity.
  • Assay Conditions : Standardize cell lines (e.g., HCT-116 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%).
  • Docking Studies : Use AutoDock Vina to compare binding modes with target proteins (e.g., EGFR kinase ).

Q. What computational methods predict the compound’s interactions in biological systems?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvation effects (water/octanol) to predict logP and membrane permeability.
  • Pharmacophore Modeling : Identify critical hydrogen bond acceptors (carboxylic acid) and hydrophobic regions (bromine) for target engagement .

Properties

IUPAC Name

4-bromo-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2/c6-3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWKEVJEMKKVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372424
Record name 4-bromo-1H-pyrrole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27746-02-7
Record name 4-bromo-1H-pyrrole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1H-pyrrole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-bromo-1H-pyrrole-2-carboxylic Acid
Reactant of Route 2
4-bromo-1H-pyrrole-2-carboxylic Acid
Reactant of Route 3
Reactant of Route 3
4-bromo-1H-pyrrole-2-carboxylic Acid
Reactant of Route 4
4-bromo-1H-pyrrole-2-carboxylic Acid
Reactant of Route 5
Reactant of Route 5
4-bromo-1H-pyrrole-2-carboxylic Acid
Reactant of Route 6
4-bromo-1H-pyrrole-2-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.